molecular formula C12H10N2O3 B492969 2-[(4-Nitrophenoxy)methyl]pyridine CAS No. 145654-42-8

2-[(4-Nitrophenoxy)methyl]pyridine

Cat. No. B492969
CAS RN: 145654-42-8
M. Wt: 230.22g/mol
InChI Key: IZTWAVBPNFMQSH-UHFFFAOYSA-N
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Description

“2-[(4-Nitrophenoxy)methyl]pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular formula of C12H9ClN2O3 and a molecular weight of 264.66 .


Synthesis Analysis

The synthesis of similar compounds often involves the use of sulfonyl chlorides in the presence of pyridine, which results in the formation of undesired pyridinium salts . A more efficient method involves the use of an aqueous base with a water-miscible solvent . This strategy supports a wide range of starting materials and is environmentally benign .


Molecular Structure Analysis

The molecular structure of “2-[(4-Nitrophenoxy)methyl]pyridine” includes a pyridine ring attached to a nitrophenol group via a methylene bridge . The InChI code for this compound is 1S/C12H9ClN2O3/c13-11-7-10 (15 (16)17)4-5-12 (11)18-8-9-3-1-2-6-14-9/h1-7H,8H2 .


Physical And Chemical Properties Analysis

“2-[(4-Nitrophenoxy)methyl]pyridine” is a solid compound . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Kinetics and Mechanism in Pyridinolysis

    A study investigated the kinetics and mechanism of reactions involving substituted pyridines, similar to the compound of interest, providing insights into their reactivity and potential applications in chemical synthesis (Castro, Aliaga, & Santos, 2004).

  • Nitration of Pyridine-N-oxide Derivatives

    Research on the nitration of derivatives of pyridine-N-oxide, including those with nitro groups, offers understanding of the chemical behavior of such compounds, which is crucial for their application in synthesis and material science (Hertog, Kolder, & Combe, 2010).

  • Development of Novel Fluorescent Polyimides

    A novel pyridine-containing aromatic diamine monomer was synthesized and used to create polyimides, demonstrating the potential of pyridine derivatives in the development of new materials with specific properties like fluorescence and thermal stability (Huang et al., 2012).

  • Application in Bioimaging

    An iridium(III) complex, including a pyridine derivative, was designed for sensing hypochlorous acid, showcasing the applicability of such compounds in bioimaging and sensor development (Lu & Nabeshima, 2014).

  • Synthesis of Polyimides with Pyridine Moieties

    The synthesis of novel polyimides from pyridine-containing monomers highlights the role of these compounds in creating materials with desirable mechanical and thermal properties (Wang et al., 2006).

  • Synthesis and Molecular Structure Analysis

    Studies on the synthesis and structure of pyridine derivatives, including nitro-substituted ones, contribute to understanding their potential in drug development and material science (Volkov et al., 2007).

  • Colorimetric Detection in Chemical Sensing

    A compound synthesized using a similar methodology was used as a chromogenic receptor for ions, demonstrating the utility of pyridine derivatives in constructing colorimetric sensors (Bhattacharyya et al., 2017).

  • Induction of Cytochrome Enzymes

    Pyridine derivatives have been shown to induce cytochrome P450 enzymes in rat liver, indicating their potential role in studying drug metabolism and toxicity (Murray et al., 1997).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “2-[(4-Nitrophenoxy)methyl]pyridine” could involve further exploration of its potential biological activities. For instance, similar pyridine derivatives have been studied for their antimicrobial properties . Additionally, the optimization of synthesis methods could also be a focus, as current methods can result in the formation of undesired byproducts .

properties

IUPAC Name

2-[(4-nitrophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-4-6-12(7-5-11)17-9-10-3-1-2-8-13-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTWAVBPNFMQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrophenoxy)methyl]pyridine

Synthesis routes and methods I

Procedure details

A dry reaction flask was charged with 4-nitrophenol (3.858 g, 27.75 mmol), anhydrous K2CO3 (8.29 g, 60 mmol) and acetone (250 mL). To this heterogeneous mixture was added 2-pyridylmethylbromide hydrobromide (7.0 g, 27.75 mmol) and refluxed for 24 h. From the resulting reaction mixture, 200 mL of acetone was removed under reduced pressure. The resulting residue was then diluted with ice-water (1 liter), the solid crushed out was filtered, washed with water and dried well to give 2-[(4-nitrophenoxy)methyl]pyridine (6.05 g, 95% yield). 1H NMR (CDCl3): δ 8.61 (d, 1H, J=4.8 Hz), 8.19 (d, 2H, J=9.0 Hz), 7.72 (m, 2H), 7.46 (d, 1H, J=7.8 Hz), 7.25 (m, 1H), 7.05 (d, 2H, J=9.3 Hz), 5.28 (s, 2H); LCMS (m/z): 231 (MH+).
Quantity
3.858 g
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

An amount of 1.36 mL (14.14 mmol) of pyridin-2-yl-methanol is dissolved in N,N-dimethylformamide (10 mL) and cooled to 0° C., addition of 678.72 mg (28.28 mmol) of sodium hydride followed. The reaction mixture is kept at 0° C. for 1.5 hours. 1-Fluoro-4-nitrobenzene 1.5 mL (14.14 mmol) is subsequent added and stirred at room temperature overnight. 100 mL of water is added to the mixture and stirred for 10 more mins. The precipitate is filtered and washed many times with water. The white solid is re-dissolved in methylene chloride extracted three times with brine, dried over darko and magnesium sulfate, and evaporated to give the desired product as a white solid 2.7 g (85% yield); mp: 116-117° C.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
678.72 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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